molecular formula C11H8NO2- B073861 3-Indoleacrylic acid CAS No. 1204-06-4

3-Indoleacrylic acid

Cat. No. B073861
CAS RN: 1204-06-4
M. Wt: 187.19 g/mol
InChI Key: PLVPPLCLBIEYEA-UHFFFAOYSA-N
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Description

3-Indoleacrylic acid (IAA) is a chemical used for the induction of gene transcription . It is a metabolite of tryptophan produced by Peptostreptococcus species . This compound has a beneficial effect on intestinal epithelial barrier function and mitigates inflammatory responses by immune cells .


Synthesis Analysis

3-Indoleacrylic acid is metabolized from tryptophan, and this conversion is carried out by gut microflora . It is also produced by Parabacteroides distasonis .


Molecular Structure Analysis

The molecular formula of 3-Indoleacrylic acid is C11H9NO2 . Its average mass is 187.195 Da and its monoisotopic mass is 187.063324 Da .


Chemical Reactions Analysis

3-Indoleacrylic acid is used for the induction of gene transcription . The IAA induced expression system requires the gene of interest cloned in plasmids containing the trp promoter . It also helps to block the mycelial growth of Neurospora crassa .


Physical And Chemical Properties Analysis

3-Indoleacrylic acid has a density of 1.4±0.1 g/cm3 . Its boiling point is 432.8±20.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The molar refractivity is 56.0±0.3 cm3 .

Scientific Research Applications

Role in Microorganisms

IAA plays an important role in the growth, development, and plant interaction of microorganisms . It is involved in the biosynthesis pathways in microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .

Plant Growth and Development

IAA is one of the most important plant hormones. It regulates almost all aspects of plant growth and development, such as cell division, elongation, fruit development, and senescence . It can also increase plant protection against external stress .

Induction of Gene Transcription

IAA is used for the induction of gene transcription. This expression system requires that the gene of interest is cloned in plasmids containing the trpE promoter . For example, it has been used in the induction of ribokinase expression in E. coli .

Metabolism in Gut Microflora

IAA is metabolized from tryptophan and this conversion is carried out by gut microflora . This highlights its role in the human gut microbiome.

Industrial Applications

Indole, which can be derived from IAA, has value for flavor and fragrance applications, for example, in the food industry or perfumery .

Therapeutic Potential

Indole can be derivatized to several halogenated and oxygenated compounds that have promising bioactivity with therapeutic potential to treat human diseases .

Mechanism of Action

Target of Action

The primary target of 3-Indoleacrylic acid is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . It plays a crucial role in the repair of the intestinal barrier .

Mode of Action

3-Indoleacrylic acid interacts with its target, AhR, by acting as a ligand . Upon binding, it activates the AhR signaling pathway, leading to an increase in the expression level of interleukin-22 (IL-22) . This, in turn, enhances the expression of intestinal barrier-related proteins .

Biochemical Pathways

3-Indoleacrylic acid is involved in several biochemical pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound is part of the indole-3-pyruvate pathway (IPA/IPyA), one of the tryptophan-dependent pathways of IAA synthesis in microorganisms .

Result of Action

The activation of AhR by 3-Indoleacrylic acid leads to a series of molecular and cellular effects. It helps to block the mycelial growth of Neurospora crassa, leading to the accumulation of indoleglycerol phosphate, which influences the rate of tryptophan synthetase . In the context of type 2 diabetes, it has been found to alleviate the condition by repairing the intestinal barrier and reducing inflammation caused by disturbed gut microbiota .

Action Environment

The action of 3-Indoleacrylic acid is influenced by various environmental factors. The gut microbiota plays a significant role in the production of 3-Indoleacrylic acid, as it is responsible for the metabolism of tryptophan to produce this compound . Therefore, factors that influence the composition of the gut microbiota, such as diet and antibiotic use, could potentially impact the production and consequently, the action of 3-Indoleacrylic acid.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Research has revealed the effects of 3-Indoleacrylic acid in the treatment of type 2 diabetes via intestinal barrier repairment and inflammation reduction . It has highlighted a host-microbial co-metabolite indoleacrylic acid that could activate AhR to perform its physiological effects . This provides new therapeutic strategies for metabolic diseases by targeting the gut microbiota and tryptophan metabolism .

properties

IUPAC Name

(E)-3-(1H-indol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVPPLCLBIEYEA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184060
Record name trans-3-Indoleacrylic acid
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indoleacrylic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Indoleacrylic acid

CAS RN

29953-71-7, 1204-06-4
Record name trans-3-Indoleacrylic acid
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Record name Indoleacrylic acid
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Record name 3-Indolylacrylic acid
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Record name 2-Propenoic acid, 3-(1H-indol-3-yl)-
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Record name trans-3-Indoleacrylic acid
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Record name 3-(indol-3-yl)acrylic acid
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Record name trans-3-Indoleacrylic acid
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Record name 3-INDOLYLACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Indoleacrylic acid
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Melting Point

180 - 186 °C
Record name Indoleacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-indoleacrylic acid?

A1: The molecular formula of 3-indoleacrylic acid is C11H9NO2, and its molecular weight is 187.20 g/mol.

Q2: Are there any characteristic spectroscopic features of 3-indoleacrylic acid?

A2: Yes, 3-indoleacrylic acid exhibits characteristic peaks in various spectroscopic techniques. For instance, in mass spectrometry, it shows a prominent peak corresponding to its molecular ion (M+) at m/z 187. Additionally, infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxyl group (C=O stretching) and the indole ring system (N-H stretching and C=C stretching).

Q3: Are there specific applications where the stability of 3-indoleacrylic acid under various conditions is crucial?

A3: While the provided research doesn't elaborate on specific applications demanding high stability, it's crucial to consider that 3-indoleacrylic acid, as an organic compound, might be susceptible to degradation under certain conditions, such as exposure to light, heat, oxygen, or extreme pH. For applications requiring long-term stability, further investigations into its degradation pathways and potential stabilization strategies are necessary.

Q4: How does 3-indoleacrylic acid exert its effects in biological systems?

A4: 3-Indoleacrylic acid has been shown to interact with specific biological targets. For example, it can bind to the aryl hydrocarbon receptor (AHR) [ [] ], a transcription factor involved in various cellular processes, including xenobiotic metabolism, immune response, and cell differentiation. Activation of AHR by 3-indoleacrylic acid has been linked to the inhibition of ferroptosis, a form of regulated cell death, in colorectal cancer cells [ [] ]. This interaction highlights a potential mechanism by which 3-indoleacrylic acid might influence cellular processes and contribute to disease development.

Q5: Has 3-indoleacrylic acid shown efficacy in any in vitro or in vivo models?

A5: 3-Indoleacrylic acid effectively inhibits the growth of various cyanobacteria species, including Microcystis aeruginosa, Anabaena, and Nodularia, in laboratory settings [ [] ]. These findings suggest its potential as an algicide. Moreover, studies have identified 3-indoleacrylic acid as a potential biomarker for tuberculosis diagnosis [ [] ], indicating its potential role in disease diagnostics.

Q6: What is known about the safety and toxicology of 3-indoleacrylic acid?

A6: The provided research doesn't offer comprehensive toxicological data on 3-indoleacrylic acid. While some studies highlight its potential benefits, it's crucial to conduct thorough toxicological assessments before considering any therapeutic applications.

Q7: What analytical methods are used to characterize and quantify 3-indoleacrylic acid?

A7: Various analytical techniques have been employed to characterize and quantify 3-indoleacrylic acid in different matrices. These techniques include:

  • High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [ [] , [] ] provides high sensitivity and selectivity for the detection and quantification of 3-indoleacrylic acid in complex biological samples, such as urine.
  • Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) [ [] , [] , [] , [] , [] , [] , [] , [] , [] ] is a versatile technique for analyzing a wide range of compounds, including 3-indoleacrylic acid, particularly in the context of polymer analysis.

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